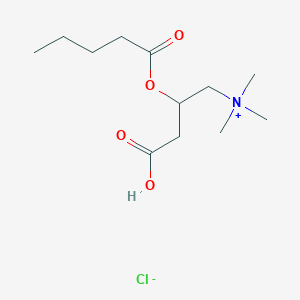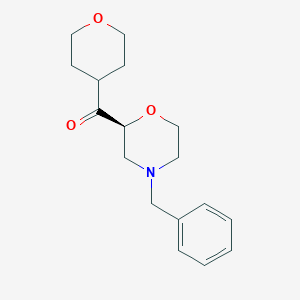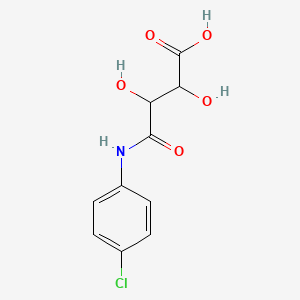![molecular formula C12H11NO4S B13367472 [(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the quinoline moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: [(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline, tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry
[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme-substrate interactions.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its quinoline core is known for antimicrobial, antiviral, and anticancer activities, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require stable and bioactive compounds.
作用机制
The mechanism of action of [(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the sulfanyl group can form covalent bonds with enzyme active sites, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolone: Shares the quinoline core but lacks the sulfanyl and acetic acid groups.
2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid: Similar structure but without the sulfanyl group.
Uniqueness
[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid is unique due to the presence of both the sulfanyl and acetic acid groups, which enhance its biological activity and chemical reactivity. This dual functionality allows for a broader range of applications compared to its analogs.
属性
分子式 |
C12H11NO4S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC 名称 |
2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H11NO4S/c1-13-8-5-3-2-4-7(8)10(16)11(12(13)17)18-6-9(14)15/h2-5,16H,6H2,1H3,(H,14,15) |
InChI 键 |
UKHHWHJASONOGZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)SCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367390.png)

![3-[(Benzylsulfanyl)methyl]-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367394.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)



![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)


![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
